4-phenyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperidine-4-carbonitrile
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Overview
Description
4-phenyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperidine-4-carbonitrile is a complex organic compound that features a piperidine ring, a benzimidazole moiety, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties.
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to interact with various biochemical pathways, suggesting that this compound may have a broad range of biological effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have been shown to have various biological activities, suggesting that this compound may also have diverse effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it’s difficult to predict how these factors might affect the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperidine-4-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains .
Scientific Research Applications
4-phenyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and piperidine-containing molecules. Examples include:
- 4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid
- 1,5,6,7-tetrahydro-4H-indol-4-one
- Various substituted phenylpiperidines .
Uniqueness
What sets 4-phenyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperidine-4-carbonitrile apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. Its specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-phenyl-1-(4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c21-13-20(16-4-2-1-3-5-16)8-10-24(11-9-20)19(25)15-6-7-17-18(12-15)23-14-22-17/h1-5,14-15H,6-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHKBJPXUWANIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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